molecular formula C12H16N2O B14242872 1,4,8-Trimethyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one CAS No. 500734-49-6

1,4,8-Trimethyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Katalognummer: B14242872
CAS-Nummer: 500734-49-6
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: DYLHKIVGMSBSHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,8-Trimethyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes three methyl groups and a tetrahydrobenzodiazepine core.

Vorbereitungsmethoden

The synthesis of 1,4,8-Trimethyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives and amines.

    Cyclization: The key step involves the cyclization of these starting materials to form the benzodiazepine core. This is usually achieved through a series of condensation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

1,4,8-Trimethyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,4,8-Trimethyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is conducted to explore its potential therapeutic uses, such as its anxiolytic and sedative properties.

    Industry: The compound is used in the development of new pharmaceuticals and as a precursor in the synthesis of other benzodiazepine derivatives.

Wirkmechanismus

The mechanism of action of 1,4,8-Trimethyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and reduced neuronal excitability.

Vergleich Mit ähnlichen Verbindungen

1,4,8-Trimethyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one can be compared with other benzodiazepine derivatives such as:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

The uniqueness of this compound lies in its specific methylation pattern, which may influence its pharmacological properties and receptor binding affinity.

Eigenschaften

CAS-Nummer

500734-49-6

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

1,4,8-trimethyl-2,3-dihydro-1,4-benzodiazepin-5-one

InChI

InChI=1S/C12H16N2O/c1-9-4-5-10-11(8-9)13(2)6-7-14(3)12(10)15/h4-5,8H,6-7H2,1-3H3

InChI-Schlüssel

DYLHKIVGMSBSHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=O)N(CCN2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.